molecular formula C21H20FN3O2S B2978977 N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1797727-87-7

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2978977
CAS No.: 1797727-87-7
M. Wt: 397.47
InChI Key: SIEBIYCYEUGLDT-UHFFFAOYSA-N
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Description

N-(3-(2-((2-Fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 2-fluorophenylamino group and linked to a tetrahydro-2H-pyran-4-carboxamide moiety.

Properties

IUPAC Name

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-6-1-2-7-18(17)24-21-25-19(13-28-21)15-4-3-5-16(12-15)23-20(26)14-8-10-27-11-9-14/h1-7,12-14H,8-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEBIYCYEUGLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of action

The mode of action of thiazole compounds is also highly dependent on their specific structure and the biological target they interact with. Generally, these compounds can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function.

Biochemical pathways

Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities. Each of these activities involves different biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary greatly depending on their specific structure. Some thiazole compounds are well absorbed and distributed in the body, while others may be rapidly metabolized and excreted.

Biochemical Analysis

Temporal Effects in Laboratory Settings

Thiazole derivatives are generally stable compounds.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit greater anti-inflammatory and analgesic activity at a dosage of 50 mg/kg.

Biological Activity

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a thiazole ring, a tetrahydropyran moiety, and a fluorophenyl group, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C21H20FN3O2SC_{21}H_{20}FN_{3}O_{2}S, with a molecular weight of approximately 393.46 g/mol. The presence of the thiazole and tetrahydropyran structures is critical for its biological activity, as these moieties are often involved in interactions with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent cytotoxic effects.

Compound Cell Line IC50 (µM) Mechanism
Compound AHT291.98Apoptosis induction
Compound BJurkat1.61Cell cycle arrest
Target CompoundMCF7TBDTBD

Antimicrobial Activity

Thiazole derivatives, including the target compound, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells. This binding can alter enzyme activity or gene expression, leading to various therapeutic effects. The fluorine atom in the structure may enhance metabolic stability and bioavailability, further contributing to its efficacy.

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of thiazole derivatives on breast cancer cells, revealing that compounds similar to this compound significantly reduced cell viability and induced apoptosis.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating MIC values below 50 µg/mL, indicating strong antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features Compared:

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (Da) Synthetic Yield (%) Source
Target Compound Thiazole + Pyran-carboxamide 2-fluorophenylamino, tetrahydro-2H-pyran-4-carboxamide Not explicitly stated N/A N/A
N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) Thiazole + Pyrimidine tert-butyl, 2-chloropyrimidin-4-yl, 2,6-difluorobenzenesulfonamide Not stated Not stated
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Thiazole + Piperazine 4-(trifluoromethyl)phenyl ureido, piperazine-ethyl acetate 548.2 93.4%
BD289532 (C23H20F3N5O2S2) Thiazole + Sulfone Trifluoromethyl, sulfonamide, aminopyrimidine ~543.5 98% purity
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine Piperazine + Pyran-amine 3-(trifluoromethyl)phenyl, cyclopentyl-isopropyl, tetrahydro-2H-pyran-4-amine 468.2 Not stated

Analysis:

  • Fluorine Substitutions : The 2-fluorophenyl group in the target compound is less electron-withdrawing than the 2,6-difluoro or trifluoromethyl groups in and , which may reduce binding affinity to hydrophobic enzyme pockets .
  • Carboxamide vs. Sulfonamide : The tetrahydro-2H-pyran carboxamide in the target compound may improve metabolic stability compared to sulfonamide-containing analogs (e.g., 12a), which are prone to glucuronidation .

Commercial and Research Viability

  • BD289532 in ), necessitating custom synthesis .
  • Purity : Industrial-scale analogs (e.g., BD289532 at 98% purity) highlight achievable quality benchmarks for the target compound .

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